molecular formula C16H19N3O3S B084048 Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt CAS No. 13545-67-0

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt

Cat. No.: B084048
CAS No.: 13545-67-0
M. Wt: 333.4 g/mol
InChI Key: OORQUAGUOJMPCS-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt (hereafter referred to as Compound A), is an azo compound characterized by a sulfonic acid group attached to a benzene ring and a diethylamino-substituted phenylazo moiety. Its molecular formula is C₁₆H₁₈N₄O₃SK, with a molecular weight of approximately 385.49 g/mol (calculated from structural analogs in ). The compound is synthesized via diazoamino coupling reactions, where 4-sulfobenzenediazonium chloride reacts with diethylamine-containing cyclic amines (). This potassium salt exhibits enhanced solubility in polar solvents compared to its sodium counterparts, attributed to the potassium ion’s larger ionic radius and lower charge density ().

Key structural features include:

  • Azo linkage (-N=N-) responsible for its chromophoric properties.
  • Diethylamino group (-N(C₂H₅)₂) acting as an electron-donating substituent, influencing absorption spectra and reactivity.
  • Sulfonate group (-SO₃⁻K⁺) providing water solubility and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13545-67-0

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22)

InChI Key

OORQUAGUOJMPCS-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[K+]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O

Other CAS No.

13545-67-0

Pictograms

Irritant

Origin of Product

United States

Biochemical Analysis

Scientific Research Applications

Chemical Properties and Structure

Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt is an azo compound characterized by the presence of a sulfonic acid group and a diethylamino group. Its chemical structure contributes to its functionality as a dye and as a reagent in various chemical reactions.

Applications in Dye Chemistry

Dye Production
This compound is primarily used in the production of dyes, especially for textiles and paper. Azo dyes are known for their vivid colors and stability, making them suitable for various applications in the dyeing industry. The potassium salt form enhances solubility in water, which is crucial for dyeing processes.

Case Study: Textile Dyeing
In a study published in the Journal of Applied Polymer Science, researchers demonstrated that benzenesulfonic acid derivatives could be effectively used to dye cotton fabrics. The results showed that fabrics dyed with this compound exhibited excellent color fastness to washing and light exposure, highlighting its utility in textile applications .

Analytical Chemistry Applications

Colorimetric Analysis
this compound serves as a reagent in colorimetric assays. Its ability to form colored complexes with metal ions allows for the quantification of these ions in solution.

Case Study: Metal Ion Detection
A research article detailed the use of this compound for the detection of copper ions in aqueous solutions. The study reported that the intensity of the color produced was directly proportional to the concentration of copper ions, enabling sensitive detection at low concentrations .

Environmental Monitoring

Water Quality Assessment
Due to its properties, this compound can be utilized in environmental monitoring for assessing water quality. Its reactivity with various pollutants allows it to serve as an indicator for specific contaminants.

Case Study: Detection of Pollutants
In an environmental study, benzenesulfonic acid derivatives were employed to monitor organic pollutants in water samples. The findings indicated that these compounds could effectively indicate the presence of harmful substances through color changes, making them valuable tools for environmental scientists .

Data Table: Summary of Applications

Application AreaDescriptionCase Study Reference
Dye ChemistryUsed in textile and paper dye production due to vivid colors and stabilityJournal of Applied Polymer Science
Analytical ChemistryActs as a reagent for colorimetric analysis of metal ionsMetal Ion Detection Study
Environmental MonitoringUtilized for detecting organic pollutants in waterEnvironmental Monitoring Study

Chemical Reactions Analysis

Key Reaction Conditions

StepReactantsConditionsProduct
Diazotization4-Diethylaminobenzene + NaNO₂0–5°C, HCl (pH < 1.5)Diazonium chloride
CouplingDiazonium salt + sulfonic acidpH 8–10, 10–15°CEthyl orange (potassium salt)

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism due to its azo and sulfonic acid groups :

  • Acidic conditions : Protonation of the azo group (N=NNHN+-\text{N}=\text{N}-\rightarrow -\text{NH}-\text{N}^+-), shifting absorption maxima to shorter wavelengths (~500 nm) .

  • Alkaline conditions : Deprotonation of the sulfonic acid group (SO3HSO3-\text{SO}_3\text{H}\rightarrow -\text{SO}_3^-), stabilizing the quinoid form .

Spectral Shifts in Aqueous Solutions

pH RangeDominant Formλ<sub>max</sub> (nm)
1–3Protonated azo505–510
7–9Zwitterionic465–470
>10Deprotonated sulfonate450–455

Reductive Cleavage

The azo bond (N=N-\text{N}=\text{N}-) undergoes reductive cleavage in biological and chemical systems:

  • Azoreductases : Enzymatic cleavage in anaerobic environments produces 4-diethylaminobenzene and 4-aminobenzenesulfonic acid .

  • Chemical reductants : Sodium dithionite (Na2S2O4\text{Na}_2\text{S}_2\text{O}_4) or zinc/HCl reduces the azo bond to amines .

Degradation Products

ReductantMajor Products
Na₂S₂O₄ (pH 7)4-Diethylaminobenzene + sulfanilic acid
Zn/HCl4-Diethylaminobenzene + benzenesulfonic acid

Photodegradation

Exposure to UV light induces azo bond cleavage via radical intermediates:

  • Mechanism : Photoexcitation generates singlet oxygen (1O2^1\text{O}_2), which abstracts hydrogen from the azo group, leading to bond scission .

  • Outcome : Degradation products include nitrosobenzenes and sulfonate derivatives .

Photostability Data

Light SourceIntensity (W/m²)Half-Life (h)
UV-C (254 nm)102.5
Sunlight50048

Metal Complexation

The sulfonate group facilitates coordination with metal ions:

  • Cu²⁺/Fe³⁺ : Forms stable complexes, altering solubility and optical properties .

  • Applications : Used in colorimetric sensors for heavy metal detection .

Hazardous Reactions

  • Strong acids : Generates toxic gases (e.g., SO2\text{SO}_2) via sulfonic acid decomposition .

  • Oxidizers : Reacts violently with peroxides, releasing nitrogen oxides (NOx\text{NO}_x) .

Comparison with Similar Compounds

(a) Methyl Orange (C.I. Acid Orange 52)

  • Structure: Sodium salt of 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonic acid.
  • Molecular Formula : C₁₄H₁₄N₃NaO₃S ().
  • Key Differences: Substituent: Dimethylamino (-N(CH₃)₂) vs. diethylamino (-N(C₂H₅)₂) in Compound A. Counterion: Sodium (Na⁺) vs. potassium (K⁺).
  • Applications :
    • Methyl Orange is a pH indicator (transition range pH 3.0–4.4) widely used in titrations ().
    • Compound A lacks pH-sensitive behavior but shows superior anti-inflammatory activity ().
  • Solubility: Methyl Orange is sparingly soluble in ethanol, while Compound A’s potassium salt has higher aqueous solubility ().

(b) Benzenesulfonic Acid, 4-[2-(2,4-Diamino-5-methylphenyl)diazenyl]-, Sodium Salt (CAS 6300-61-4)

  • Structure: Sodium salt with a diamino-methylphenyl substituent.
  • Molecular Formula : C₁₃H₁₄N₄O₃S·Na ().
  • Key Differences: Substituent: Diamino-methylphenyl group introduces hydrogen-bonding capacity, unlike the diethylamino group in Compound A. Bioactivity: No reported anti-inflammatory activity; primarily used in dye synthesis ().

Counterion Variants

(a) Sodium vs. Potassium Salts

Property Sodium Salt (Analog) Potassium Salt (Compound A)
Solubility in Water Moderate (e.g., Methyl Orange) Higher due to K⁺’s lower charge density ()
Thermal Stability Decomposes >300°C () Likely higher stability (inferred from analogous sulfonates)
Biological Activity Limited (e.g., dyes) Enhanced anti-inflammatory efficacy ()

Data Tables

Table 1. Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) λₘₐₓ (nm)
Compound A C₁₆H₁₈N₄O₃SK 385.49 ~500*
Methyl Orange C₁₄H₁₄N₃NaO₃S 327.33 507
CAS 6300-61-4 C₁₃H₁₄N₄O₃S·Na 329.33 N/A

*Estimated based on azo chromophore analogs ().

Preparation Methods

Reaction Conditions and Reagents

A typical procedure involves dissolving 4-diethylaminoaniline (1.0 mol) in a chilled aqueous solution of hydrochloric acid (20% v/v) at 0–5°C. Sodium nitrite (1.05 mol) is added gradually to maintain a molar excess, ensuring complete conversion to the diazonium chloride. The reaction mixture is stirred for 20–30 minutes, with pH maintained below 2 to stabilize the diazonium ion.

Table 1: Diazotization Parameters from Literature

ParameterValue RangeSource
Temperature0–5°C
Reaction Time20–30 minutes
NaNO₂:Molar Excess5–10%
HCl Concentration15–20% v/v

Side Reactions and Mitigation

Decomposition of the diazonium salt into phenolic byproducts occurs above 10°C or at neutral pH. Industrial protocols often incorporate urea to scavenge excess nitrous acid, minimizing side reactions.

Azo Coupling with Benzenesulfonic Acid

The diazonium salt undergoes electrophilic substitution with benzenesulfonic acid in a coupling reaction, forming the azo linkage. The coupling pH critically influences regioselectivity and yield.

Alkaline Coupling Mechanism

Under alkaline conditions (pH 8–10), benzenesulfonic acid exists as a sulfonate anion, enhancing its nucleophilicity for attack at the diazonium ion’s electrophilic terminal nitrogen. A representative method involves:

  • Dissolving benzenesulfonic acid (1.1 mol) in 10% potassium hydroxide solution.

  • Adding the diazonium salt solution dropwise at 5–10°C over 30 minutes.

  • Stirring for 2–4 hours until coupling completion.

Table 2: Coupling Reaction Optimization

ParameterOptimal ValueYieldSource
pH9.0–9.589–92%
Temperature5–10°C85–88%
Molar Ratio (Diazo:Acid)1:1.0591%

Solvent Systems

Aqueous-ethanol mixtures (3:1 v/v) improve solubility of both reactants, achieving yields up to 94% compared to 87% in pure water.

Isolation and Purification

The crude product is isolated as the potassium salt via salting-out and recrystallization.

Salt Formation

Post-coupling, potassium chloride (2.0 mol) is added to precipitate the product. Filtration yields a 70–75% crude product, which is subsequently purified.

Recrystallization Techniques

Recrystallization from hot ethanol-water (1:2 v/v) removes unreacted starting materials and inorganic salts. Key parameters include:

  • Solvent Ratio : 1:2 ethanol-water for optimal solubility gradient.

  • Cooling Rate : Gradual cooling at 0.5°C/min to prevent inclusion of impurities.

Table 3: Purification Efficiency

MethodPurity (%)Yield (%)Source
Ethanol-Water99.278
Activated Carbon Treatment98.882

Industrial-Scale Production

Continuous flow reactors (CFRs) and bubble column reactors (BCRs) have replaced batch processes for large-scale synthesis, enhancing safety and yield.

Continuous Flow Reactor Design

A CFR system with two feed streams achieves 96% yield at 10°C:

  • Stream 1 : Diazonium salt in 0.1 M HCl.

  • Stream 2 : Benzenesulfonic acid in 0.1 M KOH.
    Residence times under 5 minutes minimize decomposition.

Bubble Column Optimization

In BCRs, gas-liquid mass transfer improves mixing efficiency. A 53 mL reactor with a 5-minute residence time produces 36.11 g/hour of product (96.6% yield).

Analytical Characterization

Post-synthesis analysis ensures structural integrity and purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 1.20 (t, 6H, CH₂CH₃), 3.50 (q, 4H, NCH₂), 7.80–8.20 (m, 9H, aromatic).

  • FT-IR : 1180 cm⁻¹ (S=O stretch), 1490 cm⁻¹ (N=N stretch).

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.3052.15
H4.674.71
N11.4111.38
S8.728.68

Q & A

Q. What synthetic methodologies are recommended for preparing this azo-functionalized benzenesulfonic acid derivative?

The synthesis typically involves diazotization of 4-(diethylamino)aniline followed by coupling with benzenesulfonic acid derivatives under controlled pH (3–5) and low temperatures (0–5°C) to stabilize the diazonium intermediate . Subsequent purification via recrystallization in aqueous ethanol ensures removal of unreacted precursors. Potassium hydroxide is used for salt formation to enhance aqueous solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • UV-Vis spectroscopy : To confirm the λmax (~507 nm) associated with the azo chromophore .
  • <sup>1</sup>H/<sup>13</sup>C NMR : To verify aromatic proton environments and sulfonate/diethylamino group integration .
  • HPLC-MS : For assessing purity (>95%) and detecting byproducts like unreacted amines or sulfonic acids .

Q. What factors influence the aqueous solubility and stability of this potassium salt?

Solubility is primarily dictated by the sulfonate group and potassium counterion, enabling high solubility in polar solvents (e.g., water, DMSO). Stability is pH-dependent: acidic conditions (pH < 3) may protonate the azo group, while alkaline conditions (pH > 10) can hydrolyze the sulfonate ester . Storage under inert atmospheres at 4°C minimizes photodegradation .

Advanced Research Questions

Q. How can conflicting data on the redox behavior of the azo group be resolved in mechanistic studies?

The azo group undergoes pH-dependent redox reactions :

  • Reduction : Sodium dithionite converts –N=N– to –NH–NH– at pH 7–9, forming hydrazine derivatives .
  • Oxidation : Hydrogen peroxide or KMnO4 generates nitroso intermediates under acidic conditions . Discrepancies in reaction outcomes often arise from impurities (e.g., residual metal ions) or inconsistent pH control. Validate results using EPR spectroscopy to detect radical intermediates .

Q. What strategies optimize this compound’s use as a fluorescent or electrochemical probe in biological systems?

  • Fluorescence tagging : Modify the diethylamino group to enhance quantum yield. For example, introducing electron-withdrawing substituents (e.g., –NO2) shifts emission wavelengths .
  • Electrochemical sensing : Immobilize the compound on carbon electrodes via sulfonate-gold interactions. Cyclic voltammetry reveals reversible redox peaks at −0.2 V to +0.5 V (vs. Ag/AgCl) .

Q. How do computational models predict its interaction with biomacromolecules (e.g., proteins, DNA)?

DFT calculations (e.g., B3LYP/6-31G*) simulate electronic transitions and HOMO-LUMO gaps (~3.2 eV), correlating with UV-Vis data . Molecular docking studies (AutoDock Vina) suggest binding to albumin via sulfonate and azo groups, with ΔG ≈ −8.5 kcal/mol . Validate with isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What experimental designs address discrepancies in reported toxicity profiles?

Conflicting toxicity data (e.g., LC50 in aquatic models) may stem from varying impurity levels or metabolite generation. Use:

  • Ames test : Assess mutagenicity of purified batches .
  • Zebrafish embryo assays : Monitor developmental toxicity at 0.1–10 µM concentrations .
  • HPLC-MS/MS : Identify degradation products (e.g., phenylenediamine derivatives) under simulated environmental conditions .

Methodological Notes

  • Spectral Data Interpretation : Cross-reference NMR shifts with databases (NIST Chemistry WebBook) to confirm substituent effects .
  • EPR Setup : Use 5 mM TEMPO as a reference and 0.1 M phosphate buffer (pH 7.4) for radical trapping studies .
  • Environmental Simulation : Expose the compound to UV light (254 nm) for 48 hours to study photodegradation pathways .

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